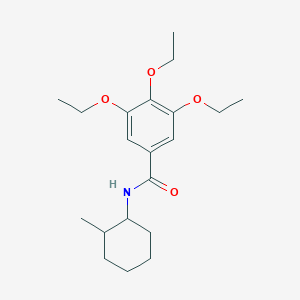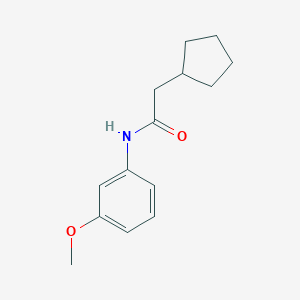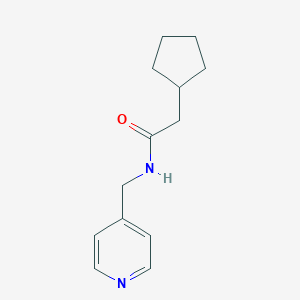![molecular formula C17H19ClN2O2S B308789 N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B308789.png)
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CAY10505 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound also inhibits the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. It can reduce inflammation and oxidative stress, and has been shown to have neuroprotective effects. This compound has also been studied for its potential use in treating diabetes, as it can improve insulin sensitivity and reduce blood glucose levels.
実験室実験の利点と制限
One of the main advantages of using N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating inflammatory bowel disease and other autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
合成法
The synthesis of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isopentylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to obtain the final product.
科学的研究の応用
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.
特性
製品名 |
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC名 |
N-[2-chloro-5-(3-methylbutylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11(2)7-8-19-16(21)12-5-6-13(18)14(10-12)20-17(22)15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
MRXFYTYAGLASRU-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
正規SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
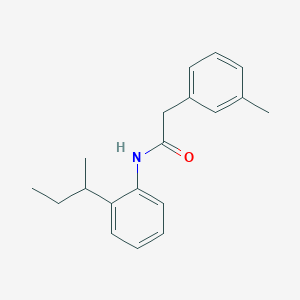

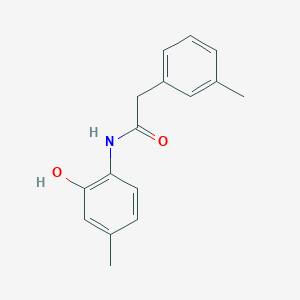

![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
